molecular formula C7H12ClN3O2 B2424543 (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1820581-45-0

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2424543
CAS No.: 1820581-45-0
M. Wt: 205.64
InChI Key: MTWAFBFYPFEOOV-RIHPBJNCSA-N
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Description

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a hydroxyl group, and it is commonly used in various scientific research applications.

Properties

IUPAC Name

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWAFBFYPFEOOV-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from Aminohydroxybutyric Acid

The patent EP4382529A1 outlines a four-step GMP-compliant route starting from (S)-4-amino-3-hydroxybutyric acid (IV):

Step 1: Esterification and Hydrochloride Formation

  • Reagents : Methanol, acetyl chloride (2.1 equiv).
  • Conditions : Reflux at 55–60°C for 2.5–3.5 hours.
  • Product : Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride (Va).
  • Yield : 85–90%.

Step 2: Cyclization to Lactam

  • Reagents : Potassium carbonate, water.
  • Conditions : 20–25°C for 12–16 hours.
  • Product : (3S)-Pyrrolidin-3-one (Vb).
  • Key Insight : Base-mediated intramolecular amidation ensures ring closure without racemization.

Step 3: Borohydride Reduction

  • Reagents : Sodium borohydride (4 equiv), diglyme, sulfuric acid.
  • Conditions : 80°C for 12 hours.
  • Product : (3S)-Pyrrolidin-3-ol (I).
  • Purity : >99.5% enantiomeric excess (ee).

Step 4: Hydrochloride Salt Formation

  • Reagents : HCl gas in ethyl acetate.
  • Conditions : 0–5°C, crystallization.
  • Product : (3S)-Pyrrolidin-3-ol hydrochloride (II).
  • Advantage : Crystalline form enhances stability for pharmaceutical use.

Oxadiazole Ring Installation

The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclocondensation, leveraging green chemistry principles:

Method A: Amidoxime Cyclization

  • Substrate : Acetamidoxime (3-methyl variant).
  • Coupling Partner : Activated ester or carboxylic acid derivative of pyrrolidine.
  • Conditions :
    • Microwave irradiation (100°C, 20 min).
    • Catalyst: Cesium tungstophosphoric acid (CsPW) in water.
  • Yield : 78–85%.

Method B: Hydrazide Oxidation

  • Substrate : Pyrrolidine hydrazide derivative.
  • Oxidizing Agent : Ceric ammonium nitrate (CAN) under aerobic conditions.
  • Conditions : Visible light irradiation with eosin Y catalyst.
  • Advantage : Avoids stoichiometric metal oxidants.

Integrated Synthesis of (3S,5R)-5-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-3-ol Hydrochloride

Stereochemical Control at C5

The (5R) configuration is achieved via asymmetric catalysis during oxadiazole formation:

  • Chiral Auxiliary Approach : Use of (S)-proline-derived ligands in copper-catalyzed cycloadditions.
  • Dynamic Kinetic Resolution : Racemic intermediates resolved using immobilized lipases.

Final Hydrochloride Salt Preparation

  • Salt Formation : Free base treated with HCl in ethanol/ethyl acetate (1:3).
  • Crystallization : Slow cooling to −20°C yields needles with 99.9% chemical purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (D2O) δ 4.35 (m, 1H, C3-H), 3.89 (dd, J = 10.2 Hz, 1H, C5-H), 2.98 (s, 3H, CH3).
13C NMR δ 172.1 (C=N), 68.9 (C3), 58.2 (C5), 14.7 (CH3).
HPLC tR = 6.7 min (Chiralpak AD-H, 98.5% ee).

X-ray Diffraction

  • Crystal System : Monoclinic, space group P21.
  • Key Metrics :
    • Torsion Angle (C3-C5-N-O): −67.3°, confirming (3S,5R) configuration.
    • Hydrogen Bonding : N–H⋯Cl (2.89 Å) stabilizes the hydrochloride salt.

Scalability and Process Optimization

Cost-Efficiency Metrics

Parameter Value
Overall Yield (4-step) 44%
Catalyst Loading 0.5 mol% CsPW
Solvent Consumption 8 L/kg

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (vs. industry average 50).
  • E-Factor : 18.7, driven by solvent recovery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds similar to (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can exhibit significant biological activities. These include:

  • Antimicrobial Properties : Similar oxadiazole derivatives have shown potential as antimicrobial agents. The interaction of the oxadiazole ring with bacterial enzymes may inhibit their function, leading to bacterial cell death.
  • Anticancer Activity : Compounds containing oxadiazole moieties have been investigated for their anticancer properties. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer therapy.
  • COX-II Inhibition : Recent studies have highlighted the role of oxadiazole derivatives in inhibiting cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against a range of bacterial strains. The study suggested that structural modifications could enhance potency and selectivity.
  • Cancer Therapeutics : Research has shown that certain pyrrolidine derivatives possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways . The incorporation of oxadiazole rings into these structures may enhance their efficacy.
  • Inflammation Models : In vivo studies have indicated that compounds similar to this compound can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Mechanism of Action

The mechanism of action of (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Lacks the hydroxyl group.

    (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Lacks the hydrochloride salt form.

    (3S,5R)-5-(1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride: Lacks the methyl group on the oxadiazole ring.

Uniqueness

The presence of both the oxadiazole ring and the hydroxyl group in the pyrrolidine ring makes (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a pyrrolidine ring with an oxadiazole group and a hydroxyl functionality, which may confer distinct biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C7H11N3O2HClC_7H_{11}N_3O_2\cdot HCl with a molecular weight of approximately 205.64 g/mol . The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various solvents .

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules such as enzymes or receptors. These interactions may modulate various metabolic pathways or signal transduction processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Research indicates that similar compounds with oxadiazole substitutions often exhibit antimicrobial or anticancer properties .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds containing oxadiazole moieties have been linked to enhanced antibacterial efficacy against various pathogens.

Anticancer Activity

Research on structurally related compounds indicates potential anticancer effects. For instance, compounds with similar substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial effects of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against tested strains .
  • Anticancer Mechanisms : In vitro studies demonstrated that oxadiazole derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific role of this compound in these pathways remains to be elucidated but suggests a promising avenue for future research .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidineLacks hydroxyl groupLimited data on activity
(3S,5R)-5-(1,2,4-oxadiazol-5-yl)pyrrolidinLacks methyl groupPotentially lower activity
(3S,5R)-5-(3-methylthiazolyl)pyrrolidineDifferent heterocycleAntimicrobial properties reported

The presence of both the oxadiazole ring and hydroxyl group in this compound enhances its unique chemical reactivity and potential biological activities compared to structurally similar compounds .

Q & A

Basic: What synthetic methodologies are effective for preparing the oxadiazole ring in (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, and how can regioselectivity be controlled?

Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and carboxylic acid derivatives (e.g., esters or acyl chlorides). To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and stoichiometry must be optimized. For example, microwave-assisted synthesis can enhance reaction efficiency and selectivity . Protecting groups on the pyrrolidine ring may be necessary to prevent side reactions during oxadiazole formation. Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted intermediates .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets, and what validation methods ensure reliability?

Methodological Answer:
Molecular docking requires:

  • Target Preparation: Retrieve the target protein structure (e.g., from PDB) and optimize protonation states.
  • Ligand Preparation: Generate 3D conformers of the compound, accounting for stereochemistry (3S,5R configuration).
  • Docking Software: Use tools like AutoDock Vina or Schrödinger Maestro with scoring functions (e.g., Glide) to predict binding affinities.
  • Validation: Cross-validate results with experimental IC50 values or mutagenesis data. ADME analysis (e.g., SwissADME) can further assess pharmacokinetic feasibility .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this hydrochloride salt?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) to assess purity (>98%) .
  • 1H/13C NMR: Confirm stereochemistry and detect impurities (e.g., residual solvents like acetone, which appear as singlets at ~2.1 ppm) .
  • Melting Point: Compare observed values (e.g., 175–177°C) to literature data to verify crystallinity .
  • LC-MS: Validate molecular weight ([M+H]+ expected within ±0.5 amu) .

Advanced: How do structural modifications to the oxadiazole ring impact the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?

Methodological Answer:

  • Modifications: Introducing electron-withdrawing groups (e.g., -CF3) on the oxadiazole can enhance metabolic stability but may reduce solubility. Methyl groups (as in 3-methyl-1,2,4-oxadiazole) balance lipophilicity and bioavailability .
  • Assays:
    • CYP450 Inhibition: Use human liver microsomes to assess metabolic stability.
    • Plasma Protein Binding: Equilibrium dialysis to measure free fraction.
    • Permeability: Caco-2 cell monolayers predict intestinal absorption .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Methodological Answer:
Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis of the oxadiazole ring. Periodic HPLC analysis (every 6 months) monitors degradation, particularly under accelerated conditions (40°C/75% RH for 3 months) .

Advanced: How can impurity profiling and quantification be methodologically addressed during synthesis?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.
  • HPLC-MS/MS: Identify impurities (e.g., des-methyl oxadiazole or pyrrolidine ring-opened byproducts) and quantify using a calibration curve.
  • Reference Standards: Use pharmacopeial guidelines (e.g., USP) to establish acceptance criteria (<0.15% for any unknown impurity) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
  • First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How can SAR studies optimize the pyrrolidine moiety to enhance target selectivity?

Methodological Answer:

  • Stereochemical Variants: Synthesize (3R,5S) and (3S,5S) diastereomers to compare binding affinities.
  • Ring Substitutions: Introduce hydroxyl or fluorine groups at C3 to modulate hydrogen bonding with targets.
  • In Silico Screening: Use free-energy perturbation (FEP) calculations to predict affinity changes from substitutions .

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